An In-depth Technical Guide to 2,5-Dibromo-1,3-dimethylbenzene (CAS No: 100189-84-2)
An In-depth Technical Guide to 2,5-Dibromo-1,3-dimethylbenzene (CAS No: 100189-84-2)
A Core Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dibromo-1,3-dimethylbenzene, a key aromatic building block in organic synthesis. With a focus on practical application and scientific integrity, this document delves into its synthesis, characterization, reactivity, and potential applications, particularly in the realm of drug discovery and materials science.
Chemical Identity and Physical Properties
2,5-Dibromo-1,3-dimethylbenzene, also known as 2,5-dibromo-m-xylene, is a disubstituted aromatic compound. Its unique substitution pattern offers steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 100189-84-2 | 1] |
| Molecular Formula | C₈H₈Br₂ | 1] |
| Molecular Weight | 263.96 g/mol | 1] |
| IUPAC Name | 2,5-dibromo-1,3-dimethylbenzene | 1] |
| Synonyms | 2,5-Dibromo-m-xylene | 1] |
Synthesis and Purification
The synthesis of 2,5-Dibromo-1,3-dimethylbenzene is typically achieved through the electrophilic bromination of 1,3-dimethylbenzene (m-xylene). The regioselectivity of this reaction is governed by the directing effects of the two methyl groups, which are ortho, para-directing.
Synthetic Workflow
The following diagram outlines the general workflow for the synthesis of 2,5-Dibromo-1,3-dimethylbenzene from m-xylene.
Caption: General workflow for the synthesis of 2,5-Dibromo-1,3-dimethylbenzene.
Detailed Experimental Protocol (Proposed)
This protocol is a synthesized procedure based on established methods for the bromination of xylenes.[2]
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or hexane for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve m-xylene in a suitable solvent like dichloromethane.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the stirred solution.
-
Bromine Addition: Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the reaction solvent from the dropping funnel. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a saturated solution of sodium bisulfite to destroy any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane to yield pure 2,5-Dibromo-1,3-dimethylbenzene.
Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data for 2,5-Dibromo-1,3-dimethylbenzene.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two singlets for the aromatic protons and a singlet for the methyl protons, reflecting the symmetry of the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. A predicted spectrum can be found on databases such as PubChem.[1]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl groups, as well as C-Br stretching frequencies.
Mass Spectrometry (MS)
The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing two bromine atoms.
Reactivity and Synthetic Applications
The bromine atoms in 2,5-Dibromo-1,3-dimethylbenzene are amenable to a variety of synthetic transformations, making it a versatile building block.
Cross-Coupling Reactions
The C-Br bonds can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions.[3] This allows for the introduction of various aryl, alkyl, or vinyl groups, leading to the synthesis of complex molecular architectures.
Caption: Potential cross-coupling reactions of 2,5-Dibromo-1,3-dimethylbenzene.
Applications in Drug Discovery and Materials Science
While specific applications of 2,5-Dibromo-1,3-dimethylbenzene are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules and functional materials.
-
Pharmaceuticals: As a di-brominated aromatic compound, it can serve as a scaffold for the synthesis of novel drug candidates. The bromine atoms can be functionalized to introduce pharmacophoric groups. For instance, related brominated aromatics are used in the synthesis of antiseizure and antinociceptive agents.
-
Materials Science: The rigid aromatic core and the potential for extension through cross-coupling reactions make it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[4] It can also be a precursor for the synthesis of ligands for metal-organic frameworks (MOFs).[5]
Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety precautions must be taken when handling 2,5-Dibromo-1,3-dimethylbenzene.
| Hazard Category | Precautionary Measures |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[6] |
| Handling | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[7] |
Note: This safety information is based on data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
2,5-Dibromo-1,3-dimethylbenzene is a valuable and versatile building block in organic synthesis. Its straightforward synthesis from m-xylene and its reactivity in cross-coupling reactions make it an attractive starting material for the construction of complex organic molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.
References
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PubChem. 2,5-Dibromo-1,3-dimethylbenzene. [Link]
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Doc Brown's Chemistry. Infrared spectrum of 1,3-dimethylbenzene. [Link]
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FooDB. Compound 1,3-Dimethylbenzene (FDB005816). [Link]
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Carl ROTH. Safety Data Sheet: 1,3-Dimethylbenzene. [Link]
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PMC. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. [Link]
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ResearchGate. (PDF) Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. [Link]
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Broad Institute. A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. [Link]
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Doc Brown's Chemistry. H-1 proton NMR spectrum of 1,3-dimethylbenzene. [Link]
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DigitalCommons@EMU. Synthesis of a key building block for a metal-like carbon-based compound. [Link]
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Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1,3-dimethylbenzene. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2,5-Dibromo-1,3-difluorobenzene: Synthesis and Applications. [Link]
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YouTube. 15.2 The Number of Signals in C 13 NMR | Organic Chemistry. [Link]
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MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
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ResearchGate. 13 C NMR spectra of compounds 2-5. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 1,4-Dibromo-2,5-dimethylbenzene: Building Blocks for Advanced Specialty Materials. [Link]
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Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. [Link]
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chemrevise. 6.3.2 Spectroscopy. [Link]
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ZORA. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 1,4-Dibromo-2,5-dimethylbenzene. [Link]
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